molecular formula C18H21FN2O B2951352 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine CAS No. 65214-80-4

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine

Cat. No. B2951352
CAS RN: 65214-80-4
M. Wt: 300.377
InChI Key: GLVBLLWAMLAJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative . Piperazines are involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .


Synthesis Analysis

The synthesis of piperazine derivatives has been reported in several studies . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring connected to a diphenylmethane with two fluorine atoms at para-positions . The InChI code for this compound is 1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.38 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Synthesis of Biologically Active Molecules

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it is involved in creating chemokine antagonists, which are crucial in modulating immune responses and have potential therapeutic applications in treating inflammatory diseases .

Development of Anti-Cancer Agents

Researchers utilize 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine in the synthesis of pyrido[1,2-a]benzimidazoles. These compounds exhibit cytotoxic properties and are studied for their potential use as anti-cancer agents, particularly in targeting resistant cancer cell lines .

Neurological Research

The compound is used in the development of pyrimidine derivatives that act as cholinesterase inhibitors. These inhibitors are significant in neurological research, especially for treating neurodegenerative diseases like Alzheimer’s, as they can reduce the aggregation of amyloid-beta peptides .

Pharmacological Studies

As a major metabolite of niaparazine, a sedative and hypnotic drug, this compound is essential in pharmacological studies to understand drug metabolism and the effects of metabolites on the human body .

Material Science

In material science, this compound’s unique structure allows for the exploration of its properties in creating new materials with potential applications in electronics, photonics, and as sensors .

Chemical Synthesis Research

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine is also used in chemical synthesis research for constructing complex organic molecules. Its structure provides a versatile framework for introducing various functional groups and building complex architectures .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry to identify and quantify similar compounds in complex mixtures .

Drug Discovery

Lastly, it plays a role in drug discovery as a scaffold for generating libraries of compounds. These libraries can be screened for a wide range of biological activities, leading to the identification of new drug candidates .

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-fluorophenyl)-(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVBLLWAMLAJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.